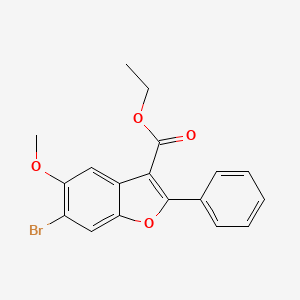

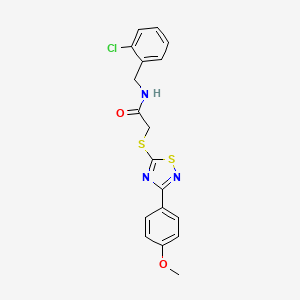

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound that involves furan and pyrazole moieties linked through a urea linkage to a methoxybenzyl group. This structure suggests potential for diverse chemical reactivity and physical properties, which can be explored for various applications in materials science, organic synthesis, and possibly pharmacology, excluding the drug-related aspects.

Synthesis Analysis

The synthesis of compounds related to 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea often involves multi-step reactions, starting with the formation of the furan and pyrazole rings, followed by their functionalization. For instance, reactions involving furan derivatives with dicyanoethylenes have been developed for synthesizing substituted dibenzofurans and benzothieno[3,2-b]pyrans, which could serve as a synthetic pathway model for the target compound (Shestopalov & Naumov, 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, reveals coplanarity among the non-hydrogen atoms in the molecule, suggesting potential electronic and steric interactions that could influence the reactivity and properties of the target compound (Lough et al., 2010).

Chemical Reactions and Properties

Compounds containing furan and pyrazole rings exhibit a range of chemical reactivities, such as participation in cycloaddition reactions, nucleophilic additions, and electrophilic substitutions. These reactivities can be exploited in the synthesis of complex organic molecules and polymers. The presence of a urea linkage further introduces the possibility of hydrogen bonding, affecting the compound's solubility and reactivity.

Physical Properties Analysis

The physical properties of organic compounds like 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea are closely related to their molecular structure. Compounds with similar structures have shown varied absorption and emission spectra in different solvents, indicating solvatochromic behavior that could be expected from the target compound as well. This suggests potential applications in sensing and molecular electronics (Jiang et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

Synthetic Routes and Applications : Research on furan and pyrazole derivatives, including compounds structurally related to "1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea," has led to the development of novel synthetic routes. These compounds have shown a wide range of applications, particularly in the development of bioactive molecules with potential anticancer, antiangiogenic, and antimicrobial activities. For example, the synthesis of new pyridine and naphthyridine derivatives involves reactions with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, showcasing the versatility of furan and pyrazole-based compounds in heterocyclic chemistry (Abdelrazek et al., 2010).

Anticancer and Antiangiogenic Properties

Biological Activities : The design and synthesis of 3-arylaminobenzofuran derivatives have demonstrated significant in vitro and in vivo anticancer and antiangiogenic activities. These compounds target specific sites on tubulin, showing potent vascular disrupting properties and promising therapeutic potential for cancer treatment (Romagnoli et al., 2015).

Spectral and Analytical Studies

Characterization and Applications : Analytical and spectral studies of furan ring-containing organic ligands have been conducted to understand their chelating properties and antimicrobial activity. These studies contribute to the development of new compounds with potential applications in material science and biochemistry (Patel, 2020).

DNA Topoisomerases Inhibition

Pharmacological Potential : Compounds derived from furan, such as benzofurans, have been investigated for their DNA topoisomerases I and II inhibitory activities. These studies open new avenues for the development of therapeutic agents targeting specific enzymes involved in DNA replication and cell cycle progression, indicating potential applications in cancer therapy (Lee et al., 2007).

Enzymatic Synthesis of Biobased Polyesters

Material Science Applications : The enzymatic polymerization of biobased diols, such as derivatives of furan, with various diacid ethyl esters has led to the creation of novel furan polyesters. These materials showcase promising properties for applications in sustainable and environmentally friendly polymers (Jiang et al., 2014).

Wirkmechanismus

Target of Action

For instance, imidazole, a structure similar to pyrazole, is found in many drugs and interacts with a wide range of receptors .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .

Eigenschaften

IUPAC Name |

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-24-15-7-5-14(6-8-15)12-19-18(23)20-13-16(17-4-2-11-25-17)22-10-3-9-21-22/h2-11,16H,12-13H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUXGXHGVCZLKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2484876.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)

![N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B2484881.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2484883.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(butan-2-yl)acetamide](/img/structure/B2484890.png)

![3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2484893.png)

methanone](/img/structure/B2484896.png)